cis-Bicyclo[3.3.0]octane-3,7-dione

Catalog No.
S1535235
CAS No.
74513-16-9
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Bicyclo[3.3.0]octane-3,7-dione

CAS Number

74513-16-9

Product Name

cis-Bicyclo[3.3.0]octane-3,7-dione

IUPAC Name

1,3,3a,4,6,6a-hexahydropentalene-2,5-dione

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-6H,1-4H2

InChI Key

HAFQHNGZPQYKFF-UHFFFAOYSA-N

SMILES

C1C2CC(=O)CC2CC1=O

Canonical SMILES

C1C2CC(=O)CC2CC1=O

The exact mass of the compound cis-Tetrahydropentalene-2,5(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139193. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

cis-Bicyclo[3.3.0]octane-3,7-dione (CAS: 74513-16-9) is a highly symmetrical (Cs), conformationally rigid bicyclic diketone classically synthesized via the Weiss-Cook reaction. In industrial and advanced laboratory procurement, it serves as a non-fluxional building block for complex polyquinanes, spiro-fused medicinal scaffolds, and high-Tg polymer precursors. Unlike simpler monocyclic diketones, its locked bicyclopentane geometry and dual reactive ketone centers provide absolute stereocontrol and regiochemical predictability in downstream annulations. This makes it an irreplaceable precursor when precise structural symmetry or quantified thermal stability in derived materials is required .

Substituting cis-bicyclo[3.3.0]octane-3,7-dione with fluxional monocycles like 1,4-cyclohexanedione fails because the latter undergoes rapid chair-chair interconversion, destroying the ability to control and isolate specific spiro-diastereomers in downstream condensations[1]. Furthermore, substituting with its positional isomer, cis-bicyclo[3.3.0]octane-2,6-dione, fundamentally alters the symmetry of the core, leading to completely divergent regiochemical outcomes in complex annulations (such as yielding entirely different diindole architectures in Fischer indolizations) .

Stereocontrol via Fixed Conformation in Spiro-Annulation

In the synthesis of spiro-fused endoperoxides (e.g., trioxaquine precursors), the conformational rigidity of the precursor dictates the isolability of diastereomers. Condensation using fluxional 1,4-cyclohexanedione fails to yield separable stereoisomers due to rapid chair-chair interconversion. Conversely, cis-bicyclo[3.3.0]octane-3,7-dione maintains a fixed conformation, enabling the complete separation of two distinct diastereomeric racemates (exo and endo) [1].

Evidence DimensionDiastereomeric separation capability
Target Compound Data100% separation of two stable trioxane-ketone diastereomers (exo/endo spiro junction).
Comparator Or Baseline1,4-Cyclohexanedione (yields inseparable/fluxional mixtures).
Quantified DifferenceAbsolute stereocontrol and isolability vs. complete loss of stereochemical resolution.
ConditionsCondensation with 1,4-diphenyl-1,3-cyclopentadiene endoperoxide (Me3SiOTf catalyst, -70 °C).

Essential for medicinal chemistry procurement where strict structure-activity relationship (SAR) profiling requires phase-pure spiro-stereoisomers.

Symmetry-Driven Regioselectivity in Polyquinane Synthesis

The synthesis of complex polyquinane and propellane frameworks depends heavily on the symmetry of the bicyclic precursor. When subjected to a twofold Fischer indole cyclization, cis-bicyclo[3.3.0]octane-3,7-dione yields a specific mixture of C2-symmetrical and distinct Cs-symmetrical pentaleno-diindoles. Its positional isomer, cis-bicyclo[3.3.0]octane-2,6-dione, yields a completely different pentaleno[1,2-b:4,5-b′]diindole architecture.

Evidence DimensionReaction product skeletal architecture
Target Compound DataYields pentaleno[2,1-b:5,4-b′]diindole and pentaleno[2,1-b:5,6-b′]diindole cores.
Comparator Or Baselinecis-Bicyclo[3.3.0]octane-2,6-dione (yields pentaleno[1,2-b:4,5-b′]diindole).
Quantified DifferenceComplete divergence in the resulting polycyclic framework based solely on the ketone positions.
ConditionsTwofold Fischer indole cyclization with 1-methyl-1-phenylhydrazine in a low-melting mixture of L-(+)-tartaric acid and N,N′-dimethylurea at 70 °C.

Buyers targeting specific C2- or Cs-symmetrical polyquinane scaffolds must procure the 3,7-dione, as positional isomers cannot substitute.

Extreme Thermal Stability in Spiro-Polycarbonate Derivatives

The incorporation of rigid bicyclic structures into polymer backbones drastically enhances thermal degradation thresholds. Polycarbonates derived from the spirodiol of cis-bicyclo[3.3.0]octane-3,7-dione exhibit a 95% degradation temperature (Td,95%) reaching up to 350 °C. This exceeds baseline aliphatic or monocyclic diol-derived polycarbonates, which typically degrade at much lower temperatures [1].

Evidence DimensionThermal degradation temperature (Td,95%)
Target Compound DataTd,95% up to 350 °C for derived spiro-polycarbonates.
Comparator Or BaselineStandard aliphatic diol-derived polycarbonates (typically <250-300 °C).
Quantified Difference>50 °C increase in thermal stability without discoloration during high-temperature polycondensation.
ConditionsPolycondensation at temperatures up to 280 °C; thermal stability measured via TGA under N2.

Crucial for materials science procurement aiming to synthesize high-performance, high-Tg engineering plastics that require extreme thermal processability.

Spiro-Fused Antimalarial Drug Discovery

Utilizing the compound's fixed conformation to synthesize and isolate specific diastereomeric trioxane-ketones (trioxaquines) for precise structure-activity relationship (SAR) profiling, which is impossible with fluxional monocycles [1].

C2- and Cs-Symmetrical Polyquinane Synthesis

Serving as the foundational building block in twofold Fischer indole cyclizations to generate intricate, symmetry-specific pentaleno-diindole frameworks for advanced materials and natural product synthesis.

High-Thermal-Stability Engineering Plastics

Acting as a rigid spiro-ketal precursor for polycarbonates and polyesters requiring elevated degradation temperatures (Td >350 °C) and high glass-transition temperatures (Tg)[2].

XLogP3

-0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

74513-16-9
51716-63-3

Dates

Last modified: 08-15-2023

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